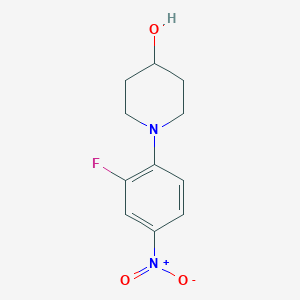
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
货号 B1328740
CAS 编号:
873537-50-9
分子量: 240.23 g/mol
InChI 键: OHJPBJCNSVQUJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13FN2O3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of piperidin-4-ones, which includes “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol”, has been achieved in two steps via a key gold catalysis . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .Molecular Structure Analysis
The molecular structure of “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 240.24 .科学研究应用
Application in HIV Research
- Summary of the Application: “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The chemokine receptor CCR5, which is essential for HIV-1 entry into cells, is the target of these compounds .
- Methods of Application or Experimental Procedures: The compounds were obtained via an efficient synthetic route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The CCR5 antagonistic activities of the compounds have also been evaluated .
- Results or Outcomes: The research resulted in the identification of a series of novel piperidin-4-ol derivatives with potential as treatments for HIV-1 . The compounds showed promising CCR5 antagonistic activities .
Applications in Drug Design
- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Applications in Proteomics Research
- Summary of the Application: “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application or Experimental Procedures: The compound is used in various experimental procedures in proteomics research . However, the specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of the research involving this compound would depend on the specific experiments conducted . The source does not provide specific results or outcomes .
Applications in Organic Chemistry
- Summary of the Application: Piperidines, including “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
安全和危害
属性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPBJCNSVQUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol | |
Synthesis routes and methods I
Procedure details


To a solution of piperidin-4-ol (11.11 g, 0.11 mol) and Et3N (12.14 g, 0.12 mol) in EtOAc (500 mL) was added 1,2-difluoro-4-nitrobenzene (15.91 g, 0.10 mol). The mixture was stirred at rt for 24 h, and washed with water (200 mL×4). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as orange oil (19.35 g, 80%).



Synthesis routes and methods II
Procedure details


To a solution of 4.77 g (30.0 mmol) of 3,4-difluoronitrobenzene in 100 mL of N,N-dimethylformamide were added 5.33 g (40.0 mmol) of potassium carbonate and 3.03 g (30.0 mmol) of 4-hydroxypiperidine and the mixture was stirred for 1 hour at 120° C. After the reaction mixture was cooled to room temperature, the reaction mixture was diluted with chloroform and insoluble substances were removed off by filtration. The filtrate was condensed and the residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1.5/1) to give 3.1 g (43%) of the title compound.





Name
Yield
43%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)
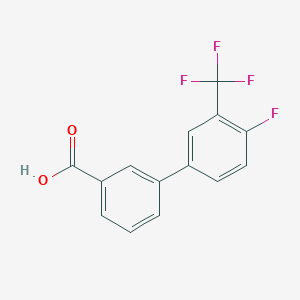
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)
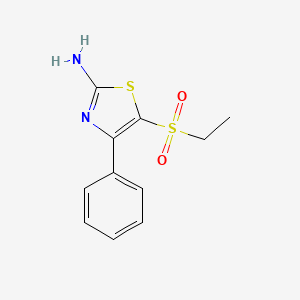
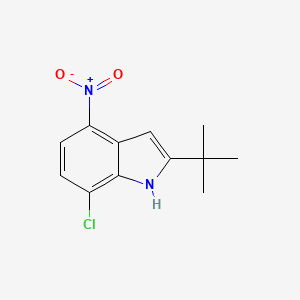
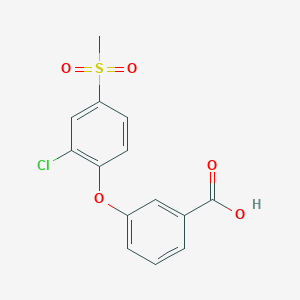
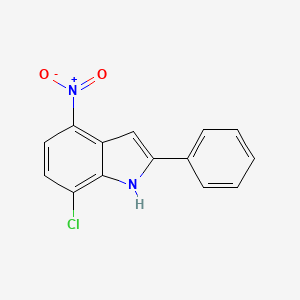

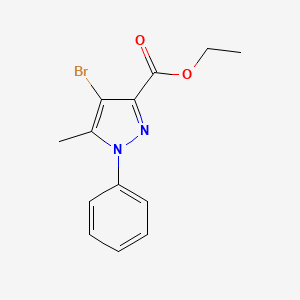
![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)
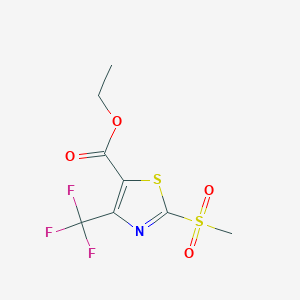
![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)